molecular formula C13H13Cl2N3O3 B11823266 3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide

3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide

Cat. No.: B11823266
M. Wt: 333.18 g/mol
InChI Key: ONUFESLQCSAYKA-QGZYMEECSA-N
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Description

3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple halogen and deuterium substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process includes:

    Halogenation: Introduction of chlorine atoms at the 3 and 5 positions of the phenyl ring.

    Deuteration: Incorporation of deuterium atoms at the 2, 4, and 6 positions.

    Formation of the Imidazolidine Ring: Cyclization reaction to form the imidazolidine ring structure.

    Carboxamide Formation: Introduction of the carboxamide group at the 1 position of the imidazolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2,4,6-trifluoropyridine: A halogenated aromatic compound with similar halogen substitutions.

    3,5-Dichloro-2,4,6-trifluorophenyl derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

The uniqueness of 3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide lies in its specific combination of halogen and deuterium substitutions, which can impart unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C13H13Cl2N3O3

Molecular Weight

333.18 g/mol

IUPAC Name

3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide

InChI

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D

InChI Key

ONUFESLQCSAYKA-QGZYMEECSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N2C(=O)CN(C2=O)C(=O)NC(C)C

Canonical SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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